molecular formula C7H16ClNO B571799 (S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride CAS No. 1273577-45-9

(S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride

Cat. No.: B571799
CAS No.: 1273577-45-9
M. Wt: 165.661
InChI Key: CLMRAZFIFLFGKM-RGMNGODLSA-N
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Description

(S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride (CAS: 1273577-45-9, Molecular Formula: C₇H₁₆ClNO) is a chiral organic compound featuring a pyrrolidine ring substituted at the 3-position with a 2-propanol group, with stereochemical specificity at the S-configuration. It is widely utilized in pharmaceutical research, particularly in studying the biological effects of chiral compounds on receptor systems, such as β-adrenergic receptors .

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMRAZFIFLFGKM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849447
Record name 2-[(3S)-Pyrrolidin-3-yl]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-91-5
Record name 2-[(3S)-Pyrrolidin-3-yl]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride typically involves the reaction of pyrrolidine with a suitable propanol derivative under controlled conditions. One common method includes the use of Grignard reagents to introduce the propanol moiety to the pyrrolidine ring . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The following table highlights structural differences, pharmacological relevance, and synthesis data for comparable pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Key Structural Features Pharmacological Target/Use Purity (%) Yield (%) References
(S)-2-(3-Pyrrolidinyl)-2-propanol HCl 1273577-45-9 C₇H₁₆ClNO 3-pyrrolidinyl, S-configuration, 2-propanol Chiral β-adrenergic receptor studies 95–99 80
(R)-2-(Pyrrolidin-2-yl)propan-2-ol HCl 816425-22-6 C₇H₁₆ClNO 2-pyrrolidinyl, R-configuration Not specified (positional isomer) 97 N/A
(S)-2-(3-Chlorophenyl)pyrrolidine HCl 1360440-58-9 C₁₀H₁₃Cl₂N 3-chlorophenyl substituent Potential CNS modulation 99 N/A
(S)-(2-Methylpyrrolidin-2-yl)methanol HCl 1523541-78-7 C₇H₁₆ClNO 2-methylpyrrolidine, methanol group Synthetic intermediate 97 N/A
Key Observations:

Stereochemical Impact: The S-configuration in (S)-2-(3-Pyrrolidinyl)-2-propanol HCl enhances selectivity for β-adrenergic receptors compared to its R-isomer (HD-2131), which lacks documented receptor specificity .

Positional Isomerism : Derivatives with pyrrolidin-2-yl substitution (e.g., HD-2131) exhibit distinct spatial orientations, reducing compatibility with receptor binding pockets designed for 3-pyrrolidinyl analogues .

Biological Activity

(S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride, also known as RP 001 hydrochloride, is a compound that has garnered attention for its biological activity, particularly as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This article explores its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24H25ClN4O4
  • Molecular Weight : 468.93 g/mol

RP 001 hydrochloride selectively targets the S1P1 receptor, leading to significant biological effects:

  • Agonist Activity : It induces internalization and polyubiquitination of the S1P1 receptor, which is crucial for modulating immune responses.
  • Biochemical Pathways : The compound primarily affects the S1P/S1PR signaling pathway, influencing lymphocyte circulation and immune modulation.

Pharmacological Effects

The pharmacological profile of RP 001 hydrochloride includes:

  • Lymphopenia Induction : It causes dose-dependent lymphopenia, particularly affecting CD4+ T cells. The effective concentration (EC50) for inducing this effect is approximately 0.03 mg/kg.
  • Recovery Dynamics : Following administration, lymphocyte levels rapidly recover to baseline in untreated conditions, indicating a transient effect on immune cells.

Study on Immune Response Modulation

A study investigated the effects of RP 001 hydrochloride on lymphocyte populations in murine models. The findings demonstrated:

  • Dose-Dependent Effects : At varying doses, the compound significantly reduced lymphocyte counts, with higher doses leading to more pronounced effects on immune function.
  • Temporal Stability : The compound remained stable under controlled laboratory conditions for up to four years when stored at -20°C.

Clinical Relevance in Immunology

Research has highlighted the potential of RP 001 hydrochloride in clinical settings:

  • Therapeutic Applications : Its ability to modulate immune responses positions it as a candidate for treatments aimed at autoimmune diseases and transplant rejection .
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile in animal models, although comprehensive human studies are still necessary.

Summary of Biological Activities

Activity TypeDescription
Receptor Interaction Agonist of sphingosine-1-phosphate receptor 1 (S1P1)
Lymphocyte Modulation Induces dose-dependent lymphopenia
Recovery Rate Rapid recovery of lymphocyte levels post-treatment
Stability Stable for up to four years at -20°C
Potential Applications Autoimmune disease treatment, transplant rejection management

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